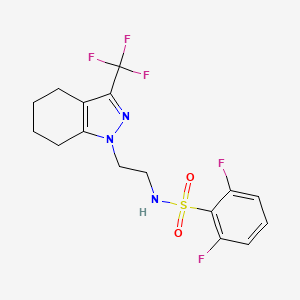

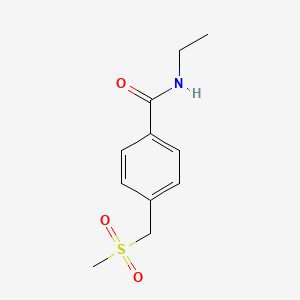

![molecular formula C18H16FN3OS B2538497 5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide CAS No. 1795443-91-2](/img/structure/B2538497.png)

5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" is a structurally complex molecule that incorporates several functional groups and aromatic systems. It is related to various N-substituted pyridinecarboxamides and benzothiophene derivatives, which have been the subject of recent research due to their interesting chemical and physical properties, as well as their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and careful control of reaction conditions could be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques, including NMR, MS, IR, and X-ray crystallography. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing the presence of N–H···O hydrogen bonds that influence the molecular packing in the crystal . Similarly, the molecular structure of "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" would likely exhibit characteristic intramolecular and intermolecular interactions that could be elucidated through such analytical techniques.

Chemical Reactions Analysis

The reactivity of N-substituted pyridinecarboxamides and related compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, such as the fluorine atom. The fluorine atom can participate in hydrogen bonding and influence the reactivity of the amide group. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the importance of intermolecular amide···amide or amide···pyridine hydrogen bond formation in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structures. For instance, the dihedral angles between different rings in the molecule can affect the overall shape and reactivity . The presence of hydrogen bonds and other non-covalent interactions in the crystal can influence the melting point, solubility, and other physicochemical properties. The papers suggest that the position and nature of substituents can significantly impact these properties, as evidenced by the correlation of melting point behavior with substituent position .

Wissenschaftliche Forschungsanwendungen

Molecular Imaging Probes

Compounds structurally related to "5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide" have been used as selective molecular imaging probes. For instance, a molecular imaging probe targeting serotonin 1A (5-HT(1A)) receptors was utilized to quantify receptor densities in the living brains of Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).

Advanced Material Synthesis

Research has explored the synthesis of novel polyamides incorporating ether and bulky fluorenylidene groups or multiple ring flexible dicarboxylic acids, demonstrating the role of fluorine and pyridine derivatives in developing materials with high thermal stability and solubility in organic solvents. Such materials are promising for various industrial applications, from electronics to coatings (Hsiao et al., 1999; Hsiao & Yu, 1996).

Drug Discovery and Development

Fluoro- and pyridine-containing compounds have shown potential in drug discovery, particularly as antibacterial agents and kinase inhibitors. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives displayed potent in vitro antibacterial activity against quinolone-resistant Gram-positive isolates, underscoring the therapeutic potential of fluorinated compounds in combating antibiotic resistance (Asahina et al., 2008).

Polymer Science and Electrochromic Devices

In polymer science, pyridine-incorporated alcohol-soluble polyfluorene derivatives have been used as cathode interfacial layers in polymer solar cells, enhancing the devices' performance. This application showcases the role of such compounds in improving energy conversion efficiency and operational stability in solar cell technology (Chen et al., 2017).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in pyrrolidine compounds in drug discovery . Further studies could also explore the synthesis methods, aiming to improve efficiency and reduce the use of harmful reagents .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Result of Action

Compounds with a pyrrolidine ring have been found to have various biological activities, which created interest among researchers to synthesize a variety of these derivatives .

Action Environment

The spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of the compound .

Eigenschaften

IUPAC Name |

5-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-13-4-5-15-12(9-13)10-16(24-15)18(23)21-14-6-8-22(11-14)17-3-1-2-7-20-17/h1-5,7,9-10,14H,6,8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEHVEIDXMPDKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

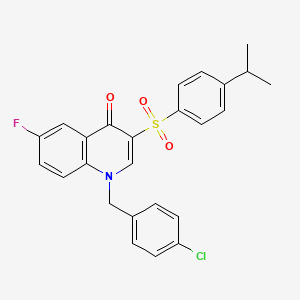

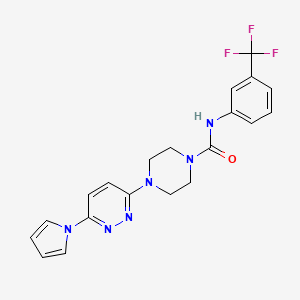

![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

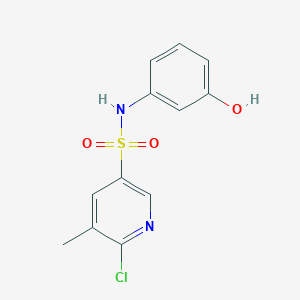

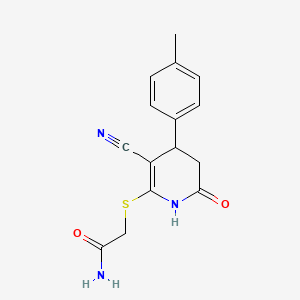

![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

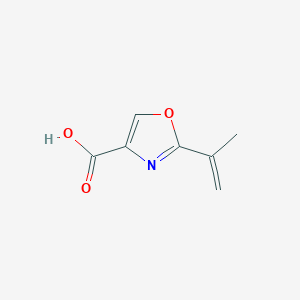

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2538435.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)